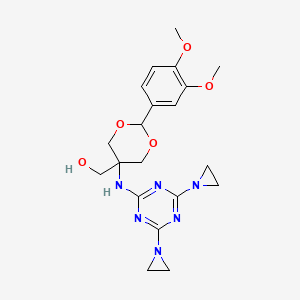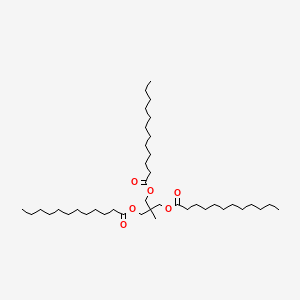
Trimethylolethane trilaurate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylolethane trilaurate is an ester derived from trimethylolethane and lauric acid. It is known for its stability and resistance to heat, light, and oxidation. This compound is used in various industrial applications, including as a plasticizer and in the production of resins and lubricants.
准备方法
Synthetic Routes and Reaction Conditions
Trimethylolethane trilaurate is synthesized through the esterification of trimethylolethane with lauric acid. The reaction typically involves heating trimethylolethane and lauric acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove the water formed during the esterification process. The reaction can be represented as follows:
Trimethylolethane+3Lauric Acid→Trimethylolethane Trilaurate+3Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed. The water formed during the reaction is continuously removed to drive the reaction to completion. The product is then purified through distillation or other separation techniques to obtain high-purity this compound.
化学反应分析
Types of Reactions
Trimethylolethane trilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to trimethylolethane and lauric acid.
Oxidation: The ester groups in this compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Although less common, the ester groups can be reduced to alcohols under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Trimethylolethane and lauric acid.
Oxidation: Carboxylic acids and other oxidation products.
Reduction: Alcohols derived from the ester groups.
科学研究应用
Trimethylolethane trilaurate has several applications in scientific research:
Chemistry: Used as a plasticizer in the production of polymers and resins. Its stability makes it suitable for high-temperature applications.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Medicine: Explored as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.
Industry: Utilized in the production of lubricants, coatings, and adhesives due to its excellent thermal and oxidative stability.
作用机制
The mechanism of action of trimethylolethane trilaurate in various applications is primarily based on its chemical structure and properties:
Plasticizer: It reduces the glass transition temperature of polymers, making them more flexible and easier to process.
Drug Delivery: Forms stable emulsions that can encapsulate active pharmaceutical ingredients, allowing for controlled release and improved bioavailability.
Lubricant: Provides a stable, high-temperature-resistant layer that reduces friction and wear in mechanical systems.
相似化合物的比较
Similar Compounds
Trimethylolpropane trilaurate: Similar in structure but derived from trimethylolpropane instead of trimethylolethane. It has comparable stability and applications.
Pentaerythritol tetralaurate: Contains four ester groups and is used in similar applications but offers different mechanical properties due to its higher functionality.
Neopentyl glycol dilaurate: Contains two ester groups and is used in applications requiring lower molecular weight plasticizers.
Uniqueness
Trimethylolethane trilaurate is unique due to its specific balance of thermal stability, resistance to oxidation, and ability to act as a plasticizer. Its compact neopentyl structure provides excellent stability, making it suitable for high-temperature and high-stress applications.
属性
CAS 编号 |
67873-95-4 |
|---|---|
分子式 |
C41H78O6 |
分子量 |
667.1 g/mol |
IUPAC 名称 |
[3-dodecanoyloxy-2-(dodecanoyloxymethyl)-2-methylpropyl] dodecanoate |
InChI |
InChI=1S/C41H78O6/c1-5-8-11-14-17-20-23-26-29-32-38(42)45-35-41(4,36-46-39(43)33-30-27-24-21-18-15-12-9-6-2)37-47-40(44)34-31-28-25-22-19-16-13-10-7-3/h5-37H2,1-4H3 |
InChI 键 |
PBHKDCBZJONOSA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)OCC(C)(COC(=O)CCCCCCCCCCC)COC(=O)CCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



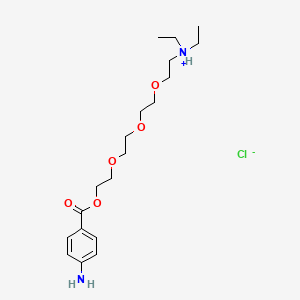
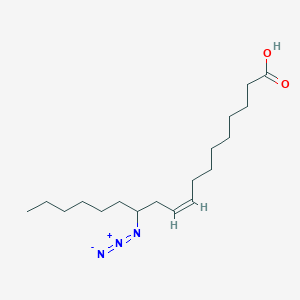
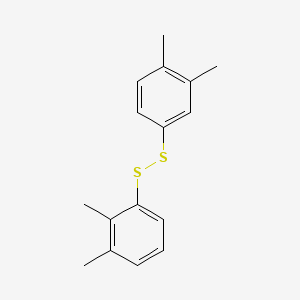
![4,7a-Dihydrotriazolo[4,5-d]pyrimidin-5-one](/img/structure/B13763543.png)
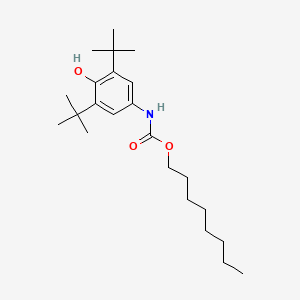

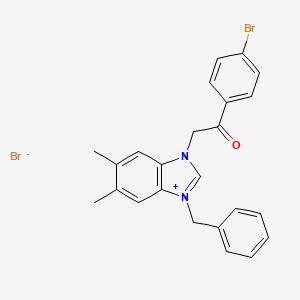

![4-Amino-1-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]pyrimidin-2-one;hydrochloride](/img/structure/B13763590.png)

![4,6-Dimethoxyfuro[2,3-b]quinolin-7(9h)-one](/img/structure/B13763607.png)

